Unique Inhibition of 30S Initiation Complex Formation: Kasugamycin vs. Streptomycin, Kanamycin, and Gentamicin
Kasugamycin sulfate uniquely inhibits the formation of the 30S initiation complex, a key step in bacterial protein synthesis, while other aminoglycosides like streptomycin, kanamycin, and gentamicin do not affect this specific process [1]. In a direct head-to-head comparison using in vitro translation assays, the 30S initiation complex formation was blocked by kasugamycin but remained unaffected by streptomycin, kanamycin, or gentamicin [1]. This mechanistic distinction is a primary differentiator for Kasugamycin in research settings focused on translation initiation.
| Evidence Dimension | Inhibition of 30S initiation complex formation |
|---|---|
| Target Compound Data | Inhibited |
| Comparator Or Baseline | Streptomycin: Not inhibited; Kanamycin: Not inhibited; Gentamicin: Not inhibited |
| Quantified Difference | Qualitative difference: Kasugamycin inhibits 30S initiation complex formation, while streptomycin, kanamycin, and gentamicin do not. |
| Conditions | In vitro translation initiation assay using E. coli ribosomes and fMet-tRNA |
Why This Matters
For researchers investigating translation initiation, kasugamycin is an essential tool that other aminoglycosides cannot replace due to its unique target step.
- [1] Okuyama A, et al. Inhibition by kasugamycin of initiation complex formation on 30S ribosomes. Biochem Biophys Res Commun. 1971;43(2):433-438. View Source
